benzyl [1-methyl-2,4-dioxo-9-(2-phenylethyl)-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-yl]acetate
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Description
This compound is a complex organic molecule with several functional groups. It contains a pyrimidopurinone ring, which is a type of purine, a fundamental structure in biochemistry. The molecule also has a benzyl group and an acetate group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrimidopurinone ring system is a bicyclic structure, and the benzyl and acetate groups would add further complexity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The benzyl group might undergo reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence these properties include the size and shape of the molecule, the functional groups present, and the overall charge distribution .Scientific Research Applications
Synthesis and Derivative Development
Research focuses on the synthesis of new purine ring systems and derivatives, highlighting the compound's potential as a precursor or analogue in the synthesis of pharmaceutically relevant molecules. For instance, studies have been conducted on the synthesis of [f]-fused purine-2,6-diones, showcasing methodologies to develop new thiadiazepino-purine ring systems, which could have implications in drug discovery and development (D. Hesek & A. Rybár, 1994). Another study explored the iron-catalyzed benzylation of 1,3-dicarbonyl compounds, producing compounds with potential pharmaceutical applications (Jette Kischel et al., 2007).
Anticancer Activity
Purine-diones and pyridopyrimidine-diones have been synthesized and evaluated for their anticancer activity, suggesting the relevance of purine derivatives in developing anticancer therapies. Compounds showing significant inhibition activity against human breast cancer cell lines indicate the therapeutic potential of such derivatives (A. Hayallah, 2017).
Antimicrobial Activity
Studies on the synthesis of certain purine derivatives have also shown moderate to significant antimicrobial activities, further underscoring the importance of these compounds in medicinal chemistry for developing new antimicrobial agents (Naveed Ahmad et al., 2011).
Properties
IUPAC Name |
benzyl 2-[1-methyl-2,4-dioxo-9-(2-phenylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N5O4/c1-28-23-22(24(33)31(26(28)34)17-21(32)35-18-20-11-6-3-7-12-20)30-15-8-14-29(25(30)27-23)16-13-19-9-4-2-5-10-19/h2-7,9-12H,8,13-18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBPPQYMIXYFTDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CC(=O)OCC3=CC=CC=C3)N4CCCN(C4=N2)CCC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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